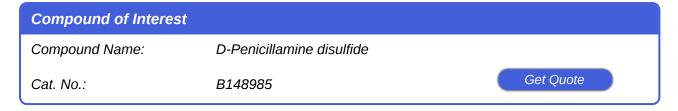


Application Note: Structural Elucidation of D-Penicillamine Disulfide using NMR Spectroscopy

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the structural elucidation of **D-penicillamine disulfide** using Nuclear Magnetic Resonance (NMR) spectroscopy. It includes protocols for one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The application of these techniques is crucial for the unambiguous confirmation of the molecular structure, which is essential for quality control, drug development, and research applications.

Introduction

D-penicillamine disulfide is the oxidized dimer of D-penicillamine, a chelating agent used in the treatment of Wilson's disease and rheumatoid arthritis. The formation of the disulfide bond is a critical aspect of its chemistry and metabolism. Accurate structural characterization is therefore paramount. NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule. This note describes the application of a suite of NMR experiments for the complete structural assignment of **D-penicillamine disulfide**.

Chemical Structure



D-penicillamine disulfide is a symmetrical molecule formed by the oxidation of two D-penicillamine molecules, resulting in a disulfide linkage.

Molecular Formula: C10H20N2O4S2[1]

Molecular Weight: 296.41 g/mol

IUPAC Name: (2S,2'S)-3,3'-disulfanediylbis(2-amino-3-methylbutanoic acid)[1]

Due to the symmetry of the molecule, the number of unique signals in the NMR spectra is halved.

NMR Spectroscopic Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for **D- penicillamine disulfide**. The data is compiled from literature and predicted values. All spectra
are typically recorded in deuterium oxide (D₂O) to exchange the labile amine (-NH₂) and
carboxylic acid (-COOH) protons.

¹H NMR Data

Protons	Chemical Shift (δ) ppm	Multiplicity
-CH₃ (gem-dimethyl)	~1.42, ~1.51	Singlet (s)
-CH- (α-proton)	~3.77	Singlet (s)

Note: The two methyl groups are diastereotopic due to the chiral center and are therefore expected to have distinct chemical shifts. [2] The α -proton is adjacent to the chiral center.

¹³C NMR Data

Carbon Atom	Chemical Shift (δ) ppm
-CH₃ (gem-dimethyl)	~25-30
C(CH ₃) ₂	~55-60
-CH- (α-carbon)	~65-70
-COOH (carboxyl)	~175-180



Note: These are approximate chemical shift ranges and can vary based on solvent and pH.

Experimental Protocols

The following are detailed protocols for acquiring high-quality NMR data for the structural elucidation of **D-penicillamine disulfide**.

Sample Preparation

- Weigh approximately 5-10 mg of **D-penicillamine disulfide**.
- Dissolve the sample in 0.6 mL of deuterium oxide (D2O).
- Vortex the mixture until the sample is fully dissolved.
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy

- Objective: To determine the number of different types of protons and their chemical environments.
- Instrument: 500 MHz NMR Spectrometer
- Solvent: D₂O
- Temperature: 298 K
- Pulse Sequence: zg30 (or similar)
- Number of Scans: 16
- Relaxation Delay: 2.0 s
- Acquisition Time: 4.0 s
- Spectral Width: 12 ppm



Processing: Apply a 0.3 Hz line broadening exponential function and Fourier transform.
 Phase and baseline correct the spectrum. Reference the residual HDO peak to 4.79 ppm.

¹³C NMR Spectroscopy

- Objective: To determine the number of different types of carbon atoms.
- Instrument: 500 MHz NMR Spectrometer (with 125 MHz for ¹³C)
- Solvent: D₂O
- Temperature: 298 K
- Pulse Sequence: zgpg30 (proton decoupled)
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- · Acquisition Time: 1.5 s
- Spectral Width: 200 ppm
- Processing: Apply a 1.0 Hz line broadening exponential function and Fourier transform.
 Phase and baseline correct the spectrum.

2D COSY (Correlation Spectroscopy)

- Objective: To identify proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are near each other in the molecule.
- Instrument: 500 MHz NMR Spectrometer
- Solvent: D₂O
- Temperature: 298 K
- Pulse Sequence: cosygpqf



Number of Scans: 4

Increments in F1: 256

• Relaxation Delay: 2.0 s

- Spectral Width (F1 and F2): 10 ppm
- Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform. Symmetrize the spectrum.

2D HSQC (Heteronuclear Single Quantum Coherence)

- Objective: To identify direct one-bond correlations between protons and carbons (1H-13C).
- Instrument: 500 MHz NMR Spectrometer
- Solvent: D₂O
- Temperature: 298 K
- Pulse Sequence: hsqcedetgpsisp2.2
- Number of Scans: 8
- Increments in F1: 256
- Relaxation Delay: 2.0 s
- Spectral Width (F2 1H): 10 ppm
- Spectral Width (F1 ¹³C): 180 ppm
- Processing: Apply a squared sine-bell window function in both dimensions and perform a 2D Fourier transform.

2D HMBC (Heteronuclear Multiple Bond Correlation)



 Objective: To identify long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C).

• Instrument: 500 MHz NMR Spectrometer

Solvent: D₂O

• Temperature: 298 K

Pulse Sequence: hmbcgplpndqf

Number of Scans: 16

Increments in F1: 256

Relaxation Delay: 2.0 s

• Spectral Width (F2 - 1H): 10 ppm

• Spectral Width (F1 - 13C): 200 ppm

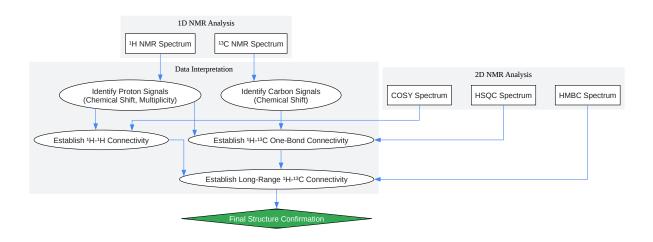
• Long-range coupling delay (1JCH): Optimized for 8 Hz

 Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform.

Data Interpretation and Structural Elucidation Workflow

The following diagram illustrates the logical workflow for elucidating the structure of **D-penicillamine disulfide** from the acquired NMR data.





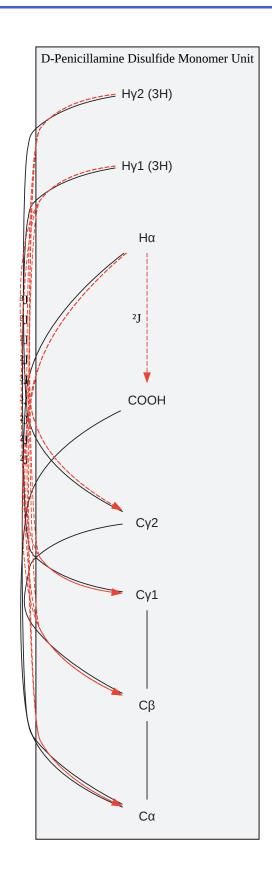
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Caption: Workflow for NMR-based structural elucidation.

Visualization of NMR Correlations

The following diagram illustrates the key expected HMBC correlations that would confirm the carbon skeleton of **D-penicillamine disulfide**.





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Caption: Expected key HMBC correlations for **D-penicillamine disulfide**.



Conclusion

The combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and definitive method for the structural elucidation of **D-penicillamine disulfide**. The protocols and data presented in this application note serve as a comprehensive guide for researchers in pharmaceutical and chemical analysis to ensure the identity and purity of this important molecule.

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References

- 1. D-Penicillamine disulfide | C10H20N2O4S2 | CID 9882671 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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